BenchChemオンラインストアへようこそ!

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

CNS drug discovery Physicochemical property optimization Blood-brain barrier penetration

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933707-72-3) is a heterocyclic primary amine belonging to the imidazo[1,2-a]pyridine class. The compound features a 6-methyl-substituted imidazo[1,2-a]pyridine core linked to an ethanamine side chain at the 2-position, with molecular formula C10H13N3 and molecular weight 175.23.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
CAS No. 933707-72-3
Cat. No. B11913591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine
CAS933707-72-3
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)CCN
InChIInChI=1S/C10H13N3/c1-8-2-3-10-12-9(4-5-11)7-13(10)6-8/h2-3,6-7H,4-5,11H2,1H3
InChIKeyRJELLHWBXUSVQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933707-72-3) Procurement Guide: Core Properties and Sourcing Considerations


2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine (CAS 933707-72-3) is a heterocyclic primary amine belonging to the imidazo[1,2-a]pyridine class [1]. The compound features a 6-methyl-substituted imidazo[1,2-a]pyridine core linked to an ethanamine side chain at the 2-position, with molecular formula C10H13N3 and molecular weight 175.23 . This scaffold is a privileged structure in medicinal chemistry due to the bridgehead nitrogen atom and the defined positioning of the two nitrogen atoms that can serve as hydrogen bond acceptors, potentially boosting binding to target proteins . The compound is commercially available as a research reagent with typical purity specifications of 97% or higher . It is intended exclusively for laboratory research and development use, not for human or animal therapeutic applications .

Why 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Cannot Be Casually Substituted with Unsubstituted Imidazopyridine Analogs


Generic substitution of 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine with unsubstituted imidazopyridine analogs (e.g., CAS 43170-96-3) or positional isomers (e.g., 3-ethanamine derivatives such as CAS 664367-52-6) is not scientifically valid. The presence and position of the methyl substituent on the imidazo[1,2-a]pyridine core have been demonstrated to exert substantial influence on biological activity and target engagement [1]. Specifically, studies on MCH1R antagonists revealed that introduction of a methyl substituent at specific positions of the imidazo[1,2-a]pyridine scaffold provided a significant improvement in receptor affinity compared to unsubstituted analogs [2]. The 2-position ethanamine side chain, as opposed to 3-position substitution (CAS 664367-52-6) or other positional variants, directs the primary amine vector differently in three-dimensional space, which critically impacts binding pocket complementarity and pharmacological outcomes . Furthermore, structure-activity relationship (SAR) studies across multiple kinase targets including DYRK1A, CLK1, and Nek2 have established that the specific substitution pattern on the imidazo[1,2-a]pyridine core produces non-linear and target-specific effects that cannot be extrapolated across analogs [3]. The quantitative evidence below substantiates why this particular compound merits distinct consideration in procurement decisions.

Quantitative Differentiation Evidence for 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Versus Structural Analogs


pKa Advantage: Superior Protonation State for CNS Penetration Versus 6-Methyl Core Without Ethylamine

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine exhibits a predicted pKa of 9.15±0.10, which is substantially higher than the pKa of 7.11±0.50 for the unsubstituted 6-methylimidazo[1,2-a]pyridine core lacking the ethanamine moiety . This pKa differential of approximately 2 log units translates to a meaningful difference in protonation state at physiological pH 7.4. Specifically, at pH 7.4, the target compound exists predominantly in its protonated ammonium form (calculated >97% protonated based on Henderson-Hasselbalch equation), whereas the core scaffold without the ethylamine exists in equilibrium between neutral and protonated forms (approximately 34-66% protonated depending on actual pKa within the predicted range) . This protonation state directly impacts the compound's ability to engage in ionic interactions with negatively charged residues in biological targets and influences membrane permeability and CNS penetration potential [1].

CNS drug discovery Physicochemical property optimization Blood-brain barrier penetration

Polar Surface Area and LogP: Differentiated CNS Drug-Likeness Profile Versus 3-Position Isomer

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine has a calculated Polar Surface Area (PSA) of 43.32 Ų and a LogP of 1.84420 [1]. This physicochemical profile places it within the favorable range for CNS drug-likeness (PSA < 90 Ų, LogP 1-5). When compared to the 3-position isomer imidazo[1,2-a]pyridine-3-ethanamine (CAS 664367-52-6), the 2-substituted ethanamine orientation alters the spatial vector of the primary amine group relative to the aromatic core, which influences both PSA distribution and three-dimensional pharmacophore alignment . In contrast, acetamide derivatives of the same 6-methylimidazo[1,2-a]pyridine core exhibit a higher PSA of 61.38 Ų and slightly lower LogP of 1.82020 [2], which would predict reduced CNS permeability according to established medicinal chemistry principles. The specific combination of PSA 43.32 Ų and LogP 1.84420 aligns with the parameters observed in successful CNS-active imidazopyridine-based compounds such as zolpidem and other clinically relevant ligands [3].

CNS drug discovery ADME property optimization Medicinal chemistry building blocks

Kinase Inhibition Profile: Scaffold-Dependent Activity Range Inferred from DYRK1A and CLK1 SAR

While direct kinase inhibition data for 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine itself has not been published, extensive structure-activity relationship (SAR) data on the imidazo[1,2-a]pyridine scaffold in kinase inhibition provides class-level inference regarding the importance of substitution patterns [1]. Specifically, a systematic SAR study of imidazo[1,2-a]pyridine derivatives as protein kinase inhibitors revealed that six compounds from this scaffold class inhibit DYRK1A and CLK1 at micromolar concentrations [2]. The most active compound in this series (compound 4c) exhibited an IC50 of 2.6 μM against the target kinases, establishing a baseline potency range for this chemotype [3]. Critically, the SAR analysis demonstrated that modifications to the imidazo[1,2-a]pyridine core produce highly target-specific effects that are not predictable from simple analog extrapolation [4]. The 6-methyl substitution present in the target compound has been identified as a key structural feature that modulates binding interactions, with related 6-methylimidazo[1,2-a]pyridine derivatives showing IC50 values as low as 4 nM against CLK1 kinase in optimized lead compounds [5]. This range of activity—from low micromolar to low nanomolar—demonstrates that the specific substitution pattern critically determines kinase inhibition potency, and that the 6-methyl-2-ethanamine configuration represents a privileged starting point for kinase inhibitor development.

Kinase inhibitor discovery Oncology drug development Dual-specificity kinase targeting

MCH1R Antagonist Class Evidence: Methyl Substitution on Imidazopyridine Core Drives Affinity Improvement

A series of imidazo[1,2-a]pyridine derivatives was systematically identified and evaluated for melanin-concentrating hormone receptor 1 (MCH1R) binding and antagonistic activity [1]. Critically, the SAR analysis revealed that introduction of a methyl substituent at specific positions on the imidazo[1,2-a]pyridine scaffold provided compounds with a significant improvement in MCH1R affinity compared to unsubstituted analogs [2]. While the specific quantitative affinity values for 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine have not been reported in public literature, the class-level evidence demonstrates that the 6-methyl substitution present in the target compound is a validated structural feature that enhances receptor binding within this scaffold family . Representative compounds in this optimized series exhibited good potency and demonstrated brain exposure in rats, confirming that the imidazo[1,2-a]pyridine scaffold with methyl substitution is compatible with CNS drug development [3]. This contrasts with unsubstituted imidazo[1,2-a]pyridine analogs, which lack the methyl-driven affinity enhancement and would therefore be expected to show reduced MCH1R engagement in comparable assays.

GPCR drug discovery Metabolic disease therapeutics Melanin-concentrating hormone receptor modulation

Synthetic Utility as FGFR Inhibitor Intermediate: Differentiated from Non-Methylated and 3-Positional Analogs

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine is structurally positioned as a valuable synthetic intermediate in the preparation of FGFR (fibroblast growth factor receptor) kinase inhibitors [1]. Patents covering imidazo[1,2-a]pyridine derivatives as FGFR kinase inhibitors explicitly encompass compounds with 6-position substitution and 2-position ethanamine or extended amine-containing side chains [2]. The 6-methyl substitution pattern matches the core structure of fragment hits identified in FGFR3 fragment-based drug discovery programs, where imidazo[1,2-a]pyridine fragments demonstrated 120 μM activity against FGFR3 kinase and were successfully advanced to lead optimization stages with improved selectivity over other kinases such as FLT3 [3]. The primary amine functionality at the 2-position ethanamine side chain provides a direct synthetic handle for amide bond formation, reductive amination, or urea/thiourea synthesis, enabling rapid diversification into focused FGFR inhibitor libraries . In contrast, 3-position ethanamine analogs (e.g., CAS 664367-52-6) direct the amine vector differently and would not align with the binding mode established for 2-substituted FGFR inhibitors in published crystallographic studies [4]. Unsubstituted imidazo[1,2-a]pyridine-2-ethanamine (CAS 43170-96-3) lacks the 6-methyl group that may contribute to hydrophobic pocket occupancy and selectivity profile differentiation.

FGFR inhibitor synthesis Kinase drug discovery Oncology therapeutics

Free Base pKa Differentiation: Enhanced Salt Formation and Purification Versus N-Alkylated Analogs

2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine, as a primary amine with a predicted pKa of 9.15±0.10 , offers distinct advantages in salt formation and purification workflows compared to secondary or tertiary amine analogs of the same scaffold. The primary amine functionality provides a single, well-defined protonation site that enables predictable stoichiometric salt formation with common pharmaceutical counterions (e.g., hydrochloride, dihydrochloride, sulfate, phosphate) . This contrasts with N-methylated or N,N-dimethylated analogs, which exhibit altered basicity (typically lower pKa due to steric and electronic effects) and different salt stoichiometry. The target compound is commercially available in free base form (purity 97% or 98% NLT) and is also referenced in the context of its dihydrochloride salt . The relatively high pKa of 9.15 ensures complete protonation under standard acidic workup conditions (pH < 7), facilitating efficient extraction into aqueous phases during purification and enabling pH-controlled crystallization strategies . This physicochemical property is particularly valuable in process chemistry applications where predictable protonation behavior reduces development time for scalable isolation protocols.

Process chemistry Salt screening Purification optimization

Validated Application Scenarios for 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine Based on Differential Evidence


CNS Drug Discovery: Lead Generation for Neurological and Psychiatric Targets

Based on the compound's favorable CNS drug-like physicochemical profile (PSA 43.32 Ų, LogP 1.84420) and its protonation state at physiological pH (pKa 9.15 ensures >97% protonated at pH 7.4), this compound is optimally suited as a starting scaffold for CNS drug discovery programs [1]. The class-level evidence demonstrating brain exposure of related imidazo[1,2-a]pyridine derivatives in rodent models supports its potential utility in neurological and psychiatric target campaigns [2]. Researchers developing ligands for CNS-localized receptors (e.g., GABA-A, histamine H3, serotonin receptors) or enzymes (e.g., β-secretase, γ-secretase, LRRK2) can leverage the compound's balanced lipophilicity and polar surface area to maintain blood-brain barrier permeability while introducing target-specific substituents via the primary amine handle [3]. The 6-methyl substitution provides a validated starting point that aligns with established SAR for CNS-active imidazopyridines, including the clinically approved hypnotic zolpidem which contains a 6-methylimidazo[1,2-a]pyridine core [4].

Kinase Inhibitor Medicinal Chemistry: FGFR and CLK1/DYRK1A Focused Library Synthesis

The compound's 6-methyl-2-ethanamine substitution pattern is explicitly encompassed within FGFR kinase inhibitor patents, and the core scaffold matches fragment hits validated in FGFR3 biochemical assays (120 μM starting activity) [1]. The primary amine at the terminus of the ethyl linker serves as a versatile synthetic handle for rapid parallel library synthesis via amide coupling, reductive amination, or sulfonamide formation [2]. The SAR evidence from related imidazo[1,2-a]pyridine series demonstrates that the 6-methyl substitution influences kinase selectivity profiles and that the 2-position amine vector aligns with crystallographically defined binding modes [3]. For CLK1 and DYRK1A kinase programs, the scaffold class has established baseline activity (micromolar range) with optimization potential to low nanomolar potency, as demonstrated by optimized 6-methylimidazo[1,2-a]pyridine derivatives achieving IC50 values as low as 4 nM against CLK1 [4]. This compound is therefore recommended as a core building block for focused kinase inhibitor library construction rather than as a standalone screening compound.

GPCR Antagonist Development: MCH1R and Related Class A Receptor Programs

For programs targeting melanin-concentrating hormone receptor 1 (MCH1R) or structurally related Class A GPCRs, the 6-methyl substitution on the imidazo[1,2-a]pyridine core is a proven structural determinant of enhanced receptor affinity [1]. SAR studies have demonstrated that methyl substitution at specific positions of the imidazo[1,2-a]pyridine scaffold provides a significant improvement in MCH1R binding compared to unsubstituted analogs [2]. The target compound's 2-position ethanamine side chain offers a direct attachment point for introducing diverse pharmacophore elements required for GPCR antagonist activity. Researchers in metabolic disease, obesity, anxiety, or depression therapeutic areas can rationally select this compound over unsubstituted imidazopyridine analogs based on the class-level evidence that methyl substitution positively modulates target engagement [3]. The compound's physicochemical properties (pKa 9.15, LogP 1.84420) are also compatible with the lipophilic binding pockets characteristic of Class A GPCR orthosteric and allosteric sites [4].

Process Chemistry and Scale-Up: Reliable Salt Formation for Multi-Step Synthesis

The compound's primary amine functionality with predicted pKa of 9.15 provides predictable and reproducible protonation behavior that is valuable in process chemistry applications [1]. Unlike N-alkylated analogs that exhibit variable protonation equilibria and less predictable salt stoichiometry, this compound forms well-defined salts (including dihydrochloride) under standard conditions [2]. This physicochemical consistency enables reliable acid-base extraction during reaction workup, pH-controlled crystallization for purification, and reproducible salt metathesis for polymorph screening [3]. The compound is commercially available in free base form at 97-98% purity, and the primary amine can be selectively protected (e.g., as Boc, Fmoc, or phthalimide derivatives) prior to functionalization of other positions on the imidazo[1,2-a]pyridine core [4]. For CROs and pharmaceutical development organizations conducting multi-step syntheses of complex imidazopyridine-based drug candidates, the reliable handling and purification characteristics of this building block reduce process development time and improve batch-to-batch consistency.

Quote Request

Request a Quote for 2-{6-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.